Ethyl 3-chloro-4-cyanobenzoate
Overview
Description
Ethyl 3-chloro-4-cyanobenzoate is a chemical compound with the CAS Number: 1228376-15-5 . It has a molecular weight of 209.63 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been efficiently achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 . The molecular structure was determined from single crystal X-ray diffraction data .Scientific Research Applications
Chemical Synthesis
Ethyl 3-chloro-4-cyanobenzoate serves as a crucial precursor in the synthesis of various heterocyclic compounds. It's applied in chemical synthesis processes to create a broad range of compounds, including but not limited to, trifluoromethyl heterocycles, benzo[b]thiophen derivatives, and aminomethylmonoalkylphosphinates. For instance, it's utilized in the preparation of ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, showcasing its versatility in synthetic chemistry applications (Ding & Yan, 2012).
Photocatalytic Studies
This compound is explored in photocatalytic studies, specifically in the photosensitized anti-Markovnikov addition of methanol to homoconjugated aryl-olefins. This research illustrates its potential in facilitating organic transformations under light-induced conditions, contributing to the development of green chemistry processes (Neidigk & Morrison, 1978).
Antitumor Activity
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor activity. The compound acts as a starting material for creating a variety of heterocyclic derivatives, including thiophene, thiazole, and pyrazole rings. These derivatives have shown significant inhibitory effects against various human cancer cell lines, indicating the compound's crucial role in the development of new anticancer agents (Shams et al., 2010).
Safety and Hazards
Ethyl 3-chloro-4-cyanobenzoate is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 3-chloro-4-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJUFOBOSEUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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